6-Fluorobenzo[h]quinoline
Overview
Description
6-Fluorobenzo[h]quinoline is a fluorinated derivative of benzo[h]quinoline, a heterocyclic aromatic compound The incorporation of a fluorine atom into the quinoline structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorobenzo[h]quinoline can be achieved through several methods, including cyclization and cycloaddition reactions. One common approach involves the nucleophilic displacement of halogen atoms or the diaza group, as well as direct fluorination . Another method includes the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines, which offers a straightforward approach to benzo[h]quinolines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials. The use of transition metal catalysts or Brønsted acids can enhance the efficiency and yield of the synthesis . Additionally, green and sustainable methods, such as microwave-assisted synthesis and solvent-free conditions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Fluorobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
6-Fluorobenzo[h]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[h]quinoline involves its interaction with various molecular targets:
DNA Gyrase and Topoisomerase IV: Similar to other quinolines, it stabilizes the enzyme-DNA complex, leading to DNA strand breaks and cell death.
Fluorescence Enhancement: Protonation of the compound enhances its fluorescence, making it useful in biosensing and imaging applications.
Comparison with Similar Compounds
Benzo[h]quinoline: The non-fluorinated parent compound.
Benzo[c]acridine: Another heterocyclic compound with similar structural features.
Isoquinoline: A structural isomer with different electronic properties.
Uniqueness: 6-Fluorobenzo[h]quinoline is unique due to the presence of the fluorine atom, which significantly alters its electronic properties, enhancing its reactivity and biological activity compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
6-fluorobenzo[h]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-12-8-9-4-3-7-15-13(9)11-6-2-1-5-10(11)12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMBCCFTJUTMRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2N=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167548 | |
Record name | 6-Fluorobenzo(h)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163275-59-0 | |
Record name | 6-Fluorobenzo(h)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163275590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Fluorobenzo(h)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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